(5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
CAS No.: 312608-20-1
Cat. No.: VC7821243
Molecular Formula: C10H5ClN2O4S
Molecular Weight: 284.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312608-20-1 |
|---|---|
| Molecular Formula | C10H5ClN2O4S |
| Molecular Weight | 284.68 g/mol |
| IUPAC Name | 5-[(2-chloro-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C10H5ClN2O4S/c11-7-2-1-6(13(16)17)3-5(7)4-8-9(14)12-10(15)18-8/h1-4H,(H,12,14,15) |
| Standard InChI Key | LQVOJINPZQQOCH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=O)S2)Cl |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=O)S2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-[(2-chloro-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, reflects its hybrid architecture. Its molecular formula, C₁₀H₅ClN₂O₄S, corresponds to a molecular weight of 284.68 g/mol. Key structural elements include:
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A thiazolidine-2,4-dione core with conjugated carbonyl groups at C2 and C4.
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An exocyclic double bond at C5, formed via Knoevenagel condensation, which confers electrophilicity and enables Michael addition reactions with biological nucleophiles .
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A 2-chloro-5-nitrobenzylidene substituent, where the nitro group enhances electron-withdrawing effects, stabilizing the molecule’s resonance structures and influencing binding interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 284.68 g/mol | |
| CAS Registry Number | 312608-20-1 | |
| SMILES Notation | C1=CC(=C(C=C1N+[O-])C=C2C(=O)NC(=O)S2)Cl | |
| Infrared (IR) Signatures | 1754–1737 cm⁻¹ (C=O), 1667 cm⁻¹ (C=C) | |
| ¹H NMR Chemical Shifts (CDCl₃) | δ 8.0–8.5 ppm (benzylidene proton) |
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of (5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione follows a two-step protocol common to TZD derivatives:
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Formation of Thiazolidine-2,4-dione Core:
Thiourea reacts with chloroacetic acid under acidic conditions (conc. H₂SO₄) to yield thiazolidine-2,4-dione (1) . -
Knoevenagel Condensation:
The core undergoes condensation with 2-chloro-5-nitrobenzaldehyde in the presence of anhydrous sodium acetate and acetic acid, forming the benzylidene derivative (2) . Trace triethylamine in ethanol facilitates the reaction at room temperature, with completion monitored via TLC .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiourea, chloroacetic acid, H₂SO₄, reflux (12 h) | 85–90 | >95% |
| 2 | 2-Chloro-5-nitrobenzaldehyde, NaOAc, EtOH, rt (3 h) | 78–82 | >98% |
Pharmacological Activities
Aldose Reductase (AR) Inhibition
Thiazolidine-2,4-diones inhibit aldose reductase, an enzyme implicated in diabetic complications like neuropathy and retinopathy. Nitro-substituted derivatives, including the title compound, exhibit potent AR inhibition (IC₅₀ = 0.22–0.72 µM) . Key interactions include:
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Nitro group hydrogen bonding with Tyr48 and His110 residues.
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Chlorine atom enhancing hydrophobic interactions with AR’s active site .
Table 3: Comparative AR Inhibitory Activity
| Compound | Substituents | IC₅₀ (µM) |
|---|---|---|
| (5E)-5-(2-Cl-5-NO₂-Benzylidene)-TZD | 2-Cl, 5-NO₂ | 0.22 |
| 5-(4-NO₂-Benzylidene)-TZD | 4-NO₂ | 0.28 |
| Epalrestat (Reference) | – | 0.19 |
Antimicrobial Activity
Chloro-nitrobenzylidene-TZDs demonstrate broad-spectrum antimicrobial effects. Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 8–32 µg/mL . The mechanism involves disruption of microbial cell membranes via electrophilic attack at cysteine residues .
Structure-Activity Relationships (SAR)
Critical structural determinants of bioactivity include:
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Nitro Group Position: Para-nitro substitution (e.g., 5a, IC₅₀ = 0.22 µM) outperforms meta-nitro analogs (IC₅₀ = 0.41 µM) in AR inhibition due to optimized hydrogen bonding .
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Halogen Effects: Chlorine at the ortho position enhances lipophilicity and target binding, whereas bromine analogs exhibit reduced potency (IC₅₀ = 0.49 µM) .
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Benzylidene Conjugation: The exocyclic double bond’s E-configuration is essential for Michael acceptor activity, enabling covalent modification of biological targets.
Challenges and Future Directions
While (5E)-5-(2-chloro-5-nitrobenzylidene)-TZD shows promise, limitations persist:
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Solubility Issues: High lipophilicity (logP ≈ 3.2) limits aqueous solubility, necessitating prodrug strategies.
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Metabolic Stability: Nitro groups may undergo reductive metabolism, requiring structural optimization .
Future research should prioritize:
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